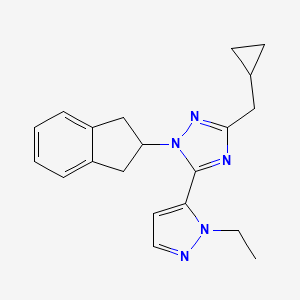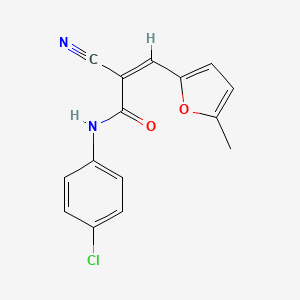
3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related triazole compounds typically involves 1,3-dipolar cycloaddition reactions, oxidative cyclization, or reactions between different azole precursors. For example, iodine(III)-mediated oxidative approaches have been used to synthesize similar triazole compounds with good yields, highlighting the versatility of triazole chemistry in creating complex heterocyclic structures (Prakash et al., 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using X-ray diffraction techniques and spectroscopic methods. These compounds typically exhibit non-planar structures due to dihedral angles between heteroaryl rings, as well as delocalization of π-electron density within the triazole ring. This structural feature contributes to the unique chemical behavior of these molecules (Boechat et al., 2016).
Chemical Reactions and Properties
Triazoles are known for their reactivity in various chemical reactions, including cycloadditions, N-alkylations, and N-arylations. These reactions enable the introduction of different substituents into the triazole ring, significantly altering the compound's chemical properties. The choice of reagents and conditions can lead to a wide range of triazole derivatives with diverse functionalities (Ege & Gilbert, 1979).
Physical Properties Analysis
The physical properties of triazole compounds, such as melting points, solubility, and crystal structures, are influenced by their molecular structure. For example, the crystal packing and hydrogen bonding patterns can affect the compound's stability and solubility. Understanding these properties is crucial for the practical application of triazole derivatives in various fields (Şahin et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as acidity, basicity, and nucleophilicity, are determined by their molecular structure. These properties are crucial for their reactivity and interaction with other molecules. Triazole compounds can act as ligands in coordination chemistry, participate in hydrogen bonding, and undergo various organic reactions, highlighting their chemical versatility (Panchal & Patel, 2011).
Propriétés
IUPAC Name |
3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-5-(2-ethylpyrazol-3-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-2-24-18(9-10-21-24)20-22-19(11-14-7-8-14)23-25(20)17-12-15-5-3-4-6-16(15)13-17/h3-6,9-10,14,17H,2,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGHNECSWGEURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NN2C3CC4=CC=CC=C4C3)CC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-5-(1-ethyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-methyl-1,3-benzoxazol-6-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5638202.png)

![N-(4-fluorobenzyl)-3-[1-(3-morpholinylacetyl)-4-piperidinyl]propanamide hydrochloride](/img/structure/B5638219.png)
![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5638225.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5638226.png)

![2-{[1-(2-methoxyphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5638234.png)
![4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5638241.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3,3-diphenylpiperidine](/img/structure/B5638262.png)
![5-methyl-N-(3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5638274.png)


![7-methoxy-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5638290.png)